molecular formula C17H30N2OS B2662618 2-cyclopentyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034571-71-4

2-cyclopentyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2662618
CAS RN: 2034571-71-4
M. Wt: 310.5
InChI Key: PZLRTRGMIKYKBM-UHFFFAOYSA-N
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Description

The compound “2-cyclopentyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a piperidinyl group, and an acetamide group . It also contains a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Regioselectivity in Heterocyclic Compounds : The interaction of similar compounds with 2-acetylcyclohexanone and 2-acetylcyclopentanone results in the formation of mixtures of heterocyclic compounds, showcasing non-regiospecific character (Dotsenko et al., 2012).

  • Antitumor Activity : A study on the synthesis of novel derivatives, including those related to the compound , found that some compounds showed promising inhibitory effects on different cell lines, indicating potential for antitumor applications (Albratty et al., 2017).

  • Cyclopalladation in Organic Chemistry : Investigations into cyclopalladation of certain aniline derivatives, akin to the compound , provide insights into the steric and electronic factors influencing this process, relevant in the field of organic and medicinal chemistry (Mossi et al., 1992).

  • Cardiovascular Activity and Chemical Synthesis : Research into nitriles of dihydropyridine-3-carboxylic acid, related to the compound , has revealed cardiovascular activity and has explored efficient synthesis methods (Krauze et al., 2004).

  • Synthesis of Heterocycles : The Michael Reaction involving compounds similar to the one has led to the synthesis of various heterocycles, a fundamental process in organic chemistry (Dyachenko et al., 2004).

  • Muscarinic M3 Receptor Antagonism : Studies have explored derivatives, similar in structure to the compound , as potent muscarinic M3 receptor antagonists. This has implications for treatments of urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

  • Building Blocks for Novel Heterocycles : 2-Aminothiophenol, a component similar to the compound , has been used to synthesize various novel heterocycles, demonstrating its versatility in organic synthesis (El-Shaieb, 2007).

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-cyclopentyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2OS/c20-17(11-14-3-1-2-4-14)18-12-15-5-8-19(9-6-15)16-7-10-21-13-16/h14-16H,1-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLRTRGMIKYKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide

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